2-(4-chlorophenyl)-N-(pyrazin-2-yl)cyclopropanecarboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(pyrazin-2-yl)cyclopropanecarboxamide is an organic compound characterized by the presence of a cyclopropane ring, a chlorophenyl group, and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(pyrazin-2-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor under conditions that promote cyclopropanation.
Introduction of the Chlorophenyl Group: This step often involves the use of a chlorophenyl halide in a nucleophilic substitution reaction.
Attachment of the Pyrazinyl Group: The final step involves the coupling of the pyrazinyl group to the cyclopropane ring, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and high-efficiency purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the pyrazinyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the chlorophenyl group or the amide bond, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenyl)-N-(pyrazin-2-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against certain diseases, including cancer and infectious diseases, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(pyrazin-2-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The cyclopropane ring provides rigidity, while the chlorophenyl and pyrazinyl groups contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(pyridin-2-yl)cyclopropanecarboxamide
- 2-(4-chlorophenyl)-N-(pyrimidin-2-yl)cyclopropanecarboxamide
- 2-(4-chlorophenyl)-N-(quinolin-2-yl)cyclopropanecarboxamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-(pyrazin-2-yl)cyclopropanecarboxamide is unique due to the presence of the pyrazinyl group, which can engage in additional hydrogen bonding and π-π interactions. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H12ClN3O |
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Molecular Weight |
273.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-pyrazin-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-9(2-4-10)11-7-12(11)14(19)18-13-8-16-5-6-17-13/h1-6,8,11-12H,7H2,(H,17,18,19) |
InChI Key |
QSJGTAHDHODKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=NC=CN=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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